N-(3-cyanophenyl)-N'-phenylthiourea
Description
N-(3-Cyanophenyl)-N'-phenylthiourea is a thiourea derivative featuring a phenyl group on one nitrogen and a 3-cyanophenyl group on the other. The cyano (-CN) substituent at the meta position of the phenyl ring distinguishes it from analogs with substituents at para or ortho positions. Thiourea derivatives are renowned for their diverse biological activities, including anticancer, antiviral, and enzyme inhibition properties, which are heavily influenced by substituent type and position .
Properties
Molecular Formula |
C14H11N3S |
|---|---|
Molecular Weight |
253.32 g/mol |
IUPAC Name |
1-(3-cyanophenyl)-3-phenylthiourea |
InChI |
InChI=1S/C14H11N3S/c15-10-11-5-4-8-13(9-11)17-14(18)16-12-6-2-1-3-7-12/h1-9H,(H2,16,17,18) |
InChI Key |
ZIQOMZBRUAMWTJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC(=C2)C#N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position: 3-Cyanophenyl vs. 4-Cyanophenyl
- Activity in HIV-1 RNase H/IN Inhibition: Replacing a 4-cyanophenyl group with a 3-cyanophenyl moiety (e.g., compound 80) reduced dual RNase H/IN inhibition activity (IC50 values: 1.77 µM for RNase H, 1.18 µM for IN). However, other 3-cyanophenyl analogs (e.g., 81 and 82) exhibited superior efficacy compared to their 4-cyanophenyl counterparts, highlighting the critical role of substituent geometry in target binding .
- Electrochemical Properties: N-Benzoyl-N′-4-cyanophenyl thiourea (I) and N-(4-nitrobenzoyl)-N′-4-cyanophenyl thiourea (II) showed distinct reduction potentials in cyclic voltammetry due to the electron-withdrawing nitro group. The meta-substituted 3-cyanophenyl analog may exhibit altered redox behavior, impacting its reactivity in biological systems .
Chloro-Substituted Analogs
- Cytotoxicity: N-(2,4-Dichloro)benzoyl-N'-phenylthiourea demonstrated potent cytotoxicity against MCF-7, T47D, and Vero cell lines, outperforming hydroxyurea. The dichloro substituents enhance lipophilicity and DNA interaction, a trait that could differ in 3-cyanophenyl derivatives due to the polar cyano group .
- Toxicity Profile: Substituted phenylthioureas with 2- or 6-position substituents (e.g., chloro) exhibit lower toxicity than unsubstituted phenylthiourea. The meta-cyano group in N-(3-cyanophenyl)-N'-phenylthiourea may similarly reduce toxicity compared to non-substituted analogs .
Methoxy and Trifluoromethyl Derivatives
- Anti-Breast Cancer Activity :
N-(4-Trifluoromethyl)-benzoyl-N'-phenylthiourea showed superior cytotoxicity (IC50 = 0.37 mM) over the 4-methoxy analog (IC50 = 0.38 mM) in MCF-7 cells. The electron-withdrawing trifluoromethyl group enhances binding to the EGFR receptor (binding score: -8.2 kcal/mol vs. -7.3 kcal/mol for methoxy) . This suggests that substituents with stronger electron-withdrawing effects (e.g., -CN) could further optimize activity.
Anticancer Activity
- Cytotoxicity: this compound’s meta-cyano group may improve selectivity for cancer cells. For example, 3,4-dichloro analogs (e.g., 3,4-2Cl-BPTU) showed Sirtuin-1 receptor affinity via molecular docking, a mechanism that could extend to cyanophenyl derivatives .
Comparative IC50 Values :
Compound IC50 (Cancer Cells) Target Cell Line Reference N-(2,4-Dichloro)benzoyl derivative <10 µM MCF-7, T47D N-(4-Trifluoromethyl) derivative 0.37 mM MCF-7 Hydroxyurea (control) >1 mM MCF-7
Enzyme Inhibition
- HIV-1 RNase H/IN Dual Inhibition: Meta-substituted 3-cyanophenyl analogs (e.g., 82) achieved balanced inhibition (IC50RNase H/IC50IN ratio <2), whereas para-substituted derivatives showed reduced efficacy .
Toxicity and Selectivity
- Reduced Toxicity with Substituents : Substitutions at meta or para positions (e.g., -CN, -Cl) mitigate acute toxicity compared to unsubstituted phenylthiourea, which is lethal due to oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
